
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- is an organoarsenic compound with the molecular formula C25H44As2O2 . This compound is characterized by the presence of two dimethylarsino groups attached to a benzenepentadecanoic acid backbone. It contains a total of 73 atoms, including 44 hydrogen atoms, 25 carbon atoms, and 2 oxygen atoms .
Preparation Methods
The specific synthetic routes and reaction conditions can vary, but generally, the process involves the use of arsenic-containing reagents under controlled conditions to ensure the proper attachment of the dimethylarsino groups . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic groups to lower oxidation states.
Substitution: The dimethylarsino groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving arsenic metabolism.
Mechanism of Action
The mechanism of action of Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- involves its interaction with molecular targets such as enzymes and proteins. The dimethylarsino groups can bind to thiol groups in proteins, affecting their function and activity. This interaction can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- can be compared with other organoarsenic compounds such as:
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Arsenocholine: Another naturally occurring organoarsenic compound with a structure similar to choline.
Dimethylarsinic acid: A simple organoarsenic compound used as a herbicide.
The uniqueness of Benzenepentadecanoic acid, 3,4-bis(dimethylarsino)- lies in its specific structure and the presence of two dimethylarsino groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
116409-74-6 |
|---|---|
Molecular Formula |
C25H44As2O2 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
15-[3,4-bis(dimethylarsanyl)phenyl]pentadecanoic acid |
InChI |
InChI=1S/C25H44As2O2/c1-26(2)23-20-19-22(21-24(23)27(3)4)17-15-13-11-9-7-5-6-8-10-12-14-16-18-25(28)29/h19-21H,5-18H2,1-4H3,(H,28,29) |
InChI Key |
RPCNROSHSKCJMR-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C1=C(C=C(C=C1)CCCCCCCCCCCCCCC(=O)O)[As](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


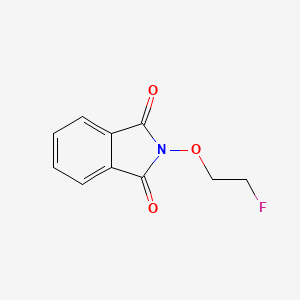
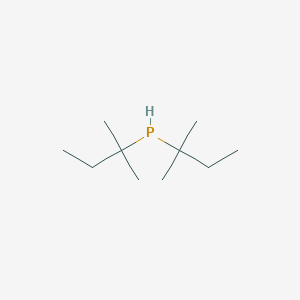

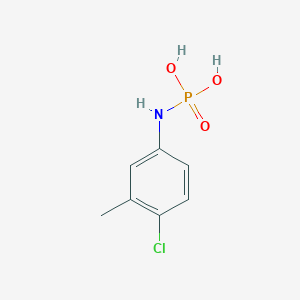

![2-Methylphenyl 4-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14302501.png)
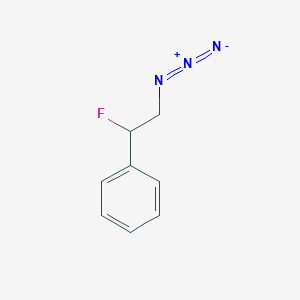
![N~1~,N~4~-Bis[2-(2-hydroxyethoxy)ethyl]butanediamide](/img/structure/B14302506.png)
![Bis[4-(3-phenylquinoxalin-2-yl)phenyl] 4,4'-oxydibenzoate](/img/structure/B14302520.png)
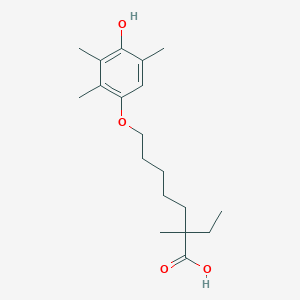
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

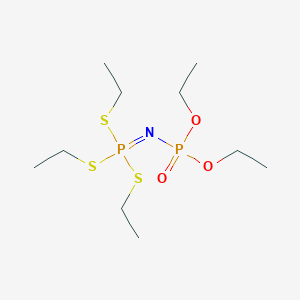
![4-[(E)-pyridin-2-yliminomethyl]benzene-1,3-diol](/img/structure/B14302554.png)
